molecular formula C11H15Br B8434036 1-bromo-2-(3-methylbutyl)benzene

1-bromo-2-(3-methylbutyl)benzene

Cat. No.: B8434036
M. Wt: 227.14 g/mol
InChI Key: RTCIYBYOTYWPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-(3-methylbutyl)benzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with a bromine atom and a 3-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-methylbutyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(3-methylbutyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide. This electrophilic aromatic substitution reaction introduces the bromine atom onto the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(3-methylbutyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-2-(3-methylbutyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways involving aromatic compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-2-(3-methylbutyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate. This intermediate undergoes further reactions to yield substituted benzene derivatives.

Comparison with Similar Compounds

    Bromobenzene: Consists of a benzene ring substituted with a bromine atom.

    Chlorobenzene: Consists of a benzene ring substituted with a chlorine atom.

    Iodobenzene: Consists of a benzene ring substituted with an iodine atom.

Uniqueness: 1-Bromo-2-(3-methylbutyl)benzene is unique due to the presence of the 3-methylbutyl group, which imparts distinct chemical and physical properties compared to other halobenzenes

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-bromo-2-(3-methylbutyl)benzene

InChI

InChI=1S/C11H15Br/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,9H,7-8H2,1-2H3

InChI Key

RTCIYBYOTYWPMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CC=CC=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Charge a Schlenck flask with palladium dibenzylidene acetone (88 mg, 0.16 mmol) and tri-o-furyl phosphine (72 mg, 0.31 mmol), purge with nitrogen and add 2 ml of dry THF. Stir for 2 minutes, until the deep purple solution turns to greenish yellow and add 1-iodo-2-bromo benzene (0.8 ml. 6.2 mmol) followed by 3-methyl-butyl zinc (0.5 M solution in THF, 30 ml, 15 mmol). React at rt for 4 hours. Add silica gel, concentrate, load onto a flash chromatography column and elute with hexane to obtain the title compound as a colorless liquid (1.1 g, 75%).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
3-methyl-butyl zinc
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tri-o-furyl phosphine
Quantity
72 mg
Type
reactant
Reaction Step Three
Name
palladium dibenzylidene acetone
Quantity
88 mg
Type
catalyst
Reaction Step Three
Yield
75%

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